An In-depth Technical Guide to 6-Chloro-4-iodopyridin-3-ol: A Versatile Building Block in Chemical Synthesis and Drug Discovery
An In-depth Technical Guide to 6-Chloro-4-iodopyridin-3-ol: A Versatile Building Block in Chemical Synthesis and Drug Discovery
Abstract
6-Chloro-4-iodopyridin-3-ol is a halogenated pyridinol derivative that holds significant potential as a versatile intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a reactive iodine atom, a chlorine atom, and a hydroxyl group on a pyridine scaffold, offers multiple avenues for synthetic elaboration. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic considerations for 6-Chloro-4-iodopyridin-3-ol. Furthermore, it delves into its potential applications in drug development, supported by an understanding of its inherent reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the strategic utilization of this compound.
Introduction: The Strategic Importance of Halogenated Pyridinols
Halogenated heterocyclic compounds are cornerstones in the synthesis of pharmaceuticals and agrochemicals. The pyridine ring, a common motif in numerous biologically active molecules, when substituted with halogens, gains unique electronic properties and reactivity profiles that are highly advantageous for synthetic chemists. The presence of halogens, such as chlorine and iodine, provides handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.
6-Chloro-4-iodopyridin-3-ol is a prime example of a strategically designed building block. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization, making it a valuable precursor for creating diverse libraries of substituted pyridines. The hydroxyl group adds another layer of synthetic versatility, allowing for etherification, esterification, or conversion to other functional groups. This guide will explore the key attributes of this compound, providing a technical foundation for its application in research and development.
Chemical Structure and Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and for predicting its behavior in biological systems.
Chemical Structure
The structure of 6-Chloro-4-iodopyridin-3-ol is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, an iodine atom at the 4-position, and a hydroxyl group at the 3-position.
Caption: Chemical structure of 6-Chloro-4-iodopyridin-3-ol.
Physicochemical Data
The following table summarizes the key physicochemical properties of 6-Chloro-4-iodopyridin-3-ol. It is important to note that while some data is available from commercial suppliers, experimentally verified values for properties like melting point and pKa are not widely published in peer-reviewed literature. The provided data should therefore be considered as a guideline.
| Property | Value | Source |
| CAS Number | 877133-58-9 | [1][][3] |
| Molecular Formula | C₅H₃ClINO | [1][][3][4] |
| Molecular Weight | 255.44 g/mol | [1][][3] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 332.8°C at 760 mmHg (predicted) | [] |
| Density | 2.22 g/cm³ (predicted) | [] |
| pKa | Not experimentally determined. Predicted values for related substituted pyridinols vary widely depending on the computational method used. | - |
| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, and methanol. Poorly soluble in water. | - |
| SMILES | C1=C(C(=CN=C1Cl)O)I | [4] |
| InChI | InChI=1S/C5H3ClINO/c6-5-1-3(7)4(9)2-8-5/h1-2,9H | [][4] |
Synthesis and Reactivity
The synthesis of 6-Chloro-4-iodopyridin-3-ol is not extensively detailed in publicly available literature. However, a plausible synthetic route can be devised based on established methodologies for the halogenation of pyridinol systems.
Proposed Synthetic Pathway
A logical approach to the synthesis of 6-Chloro-4-iodopyridin-3-ol would involve the direct iodination of a suitable precursor, such as 6-chloropyridin-3-ol.
Caption: Proposed synthesis of 6-Chloro-4-iodopyridin-3-ol.
Causality behind Experimental Choices:
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Starting Material: 6-Chloropyridin-3-ol is a commercially available and logical starting point. The existing chloro and hydroxyl groups direct the regioselectivity of the subsequent iodination.
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Iodinating Agent: Molecular iodine (I₂) in the presence of a base, or N-iodosuccinimide (NIS), are common and effective reagents for the electrophilic iodination of activated aromatic rings like pyridinols. The choice of reagent can influence reaction conditions and yields.
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Base: A base is typically required to neutralize the HI generated during iodination with I₂ or to activate the substrate. Common bases include sodium bicarbonate, sodium hydroxide, or organic bases like triethylamine.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, self-validating protocol based on general procedures for the iodination of similar compounds. This protocol should be optimized and validated under appropriate laboratory safety conditions.
Objective: To synthesize 6-Chloro-4-iodopyridin-3-ol via electrophilic iodination of 6-chloropyridin-3-ol.
Materials:
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6-Chloropyridin-3-ol
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N-Iodosuccinimide (NIS)
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Acetonitrile (anhydrous)
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Dichloromethane (DCM)
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloropyridin-3-ol (1.0 eq) in anhydrous acetonitrile.
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Addition of Iodinating Agent: Cool the solution to 0 °C in an ice bath. Add N-iodosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine. Dilute the mixture with dichloromethane and transfer to a separatory funnel.
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Extraction: Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 6-Chloro-4-iodopyridin-3-ol.
Self-Validating System: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis.
Reactivity Profile
The reactivity of 6-Chloro-4-iodopyridin-3-ol is governed by its three functional groups:
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Iodine Atom: The C-I bond is the most reactive site for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the selective introduction of various substituents at the 4-position.
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Chlorine Atom: The C-Cl bond is less reactive than the C-I bond in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization. It can undergo nucleophilic aromatic substitution under more forcing conditions.
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Hydroxyl Group: The hydroxyl group can be alkylated to form ethers, acylated to form esters, or used as a directing group in further electrophilic aromatic substitutions.
Applications in Drug Discovery
While specific FDA-approved drugs containing the 6-Chloro-4-iodopyridin-3-ol moiety are not prominently documented, its structural features make it a highly valuable intermediate in the synthesis of biologically active compounds. The substituted pyridinol core is present in a wide range of therapeutic agents.
Role as a Key Intermediate
The primary application of 6-Chloro-4-iodopyridin-3-ol in drug discovery is as a versatile intermediate. Its ability to undergo selective cross-coupling reactions at the 4-position, followed by potential modification at the 6-position and the 3-hydroxyl group, allows for the rapid generation of a diverse range of analogues for structure-activity relationship (SAR) studies.
Potential Therapeutic Targets
Substituted pyridines are known to interact with a variety of biological targets. Given its structure, derivatives of 6-Chloro-4-iodopyridin-3-ol could potentially be explored as inhibitors of:
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Kinases: Many kinase inhibitors feature a substituted heterocyclic core that interacts with the ATP-binding site of the enzyme.
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G-protein coupled receptors (GPCRs): Substituted pyridines can serve as ligands for various GPCRs.
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Enzymes: The functional groups on the pyridine ring can be tailored to interact with the active sites of various enzymes.
The exploration of derivatives of 6-Chloro-4-iodopyridin-3-ol in these and other target classes represents a promising avenue for future drug discovery efforts.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Chloro-4-iodopyridin-3-ol is a strategically functionalized heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its differential reactivity and multiple points for synthetic modification make it an attractive starting material for the generation of diverse molecular scaffolds. While detailed experimental data and specific applications in approved therapeutics are currently limited in the public domain, the fundamental chemical principles governing its synthesis and reactivity provide a strong foundation for its future exploration in drug discovery programs. This guide serves as a technical resource to aid researchers in harnessing the synthetic potential of this versatile molecule.
References
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PubChemLite. 6-chloro-4-iodopyridin-3-ol (C5H3ClINO). [Link]
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PubChem. 6-Chloro-4-iodopyridine-3-carbonitrile | C6H2ClIN2 | CID 57516912. [Link]
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PubChem. 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine. [Link]
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Ranjitha, P. K., et al. Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ResearchGate. [Link]
